1-(4-fluorophenyl)-7-(3-nitrophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(4-FLUOROPHENYL)-7-(3-NITROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes fluorine, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-7-(3-NITROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Nitration: Introduction of the nitro group into the aromatic ring.
Fluorination: Incorporation of the fluorine atom.
Trifluoromethylation: Addition of trifluoromethyl groups.
These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROPHENYL)-7-(3-NITROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
1-(4-FLUOROPHENYL)-7-(3-NITROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-7-(3-NITROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzophenone: A compound with a similar fluorine-containing aromatic structure.
Nitrophenyl derivatives: Compounds with nitro groups attached to aromatic rings.
Trifluoromethylated compounds: Molecules containing trifluoromethyl groups, known for their stability and unique chemical properties.
Uniqueness
1-(4-FLUOROPHENYL)-7-(3-NITROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE stands out due to its combination of fluorine, nitro, and trifluoromethyl groups, which impart unique chemical and physical properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C20H10F7N5O4 |
---|---|
Molecular Weight |
517.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-7-(3-nitrophenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H10F7N5O4/c21-10-4-6-11(7-5-10)31-15-13(16(33)29-17(31)34)18(19(22,23)24,20(25,26)27)30-14(28-15)9-2-1-3-12(8-9)32(35)36/h1-8H,(H,28,30)(H,29,33,34) |
InChI Key |
QQHRWXVNZJQVNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(C3=C(N2)N(C(=O)NC3=O)C4=CC=C(C=C4)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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